1-[(2,5-difluorophenyl)methanesulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
Description
This compound features a 1,4-diazepane core substituted at positions 1 and 4 with two distinct sulfonyl groups:
- Position 1: A (2,5-difluorophenyl)methanesulfonyl group, introducing electron-withdrawing fluorine atoms at the 2- and 5-positions of the phenyl ring.
- Position 4: A (3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl group, providing steric bulk via methyl substituents at the 3- and 5-positions of the pyrazole ring.
The molecular formula is C₁₈H₂₃F₂N₄O₄S₂, with a calculated molecular weight of 461.59 g/mol.
Properties
Molecular Formula |
C17H22F2N4O4S2 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C17H22F2N4O4S2/c1-12-17(13(2)21-20-12)29(26,27)23-7-3-6-22(8-9-23)28(24,25)11-14-10-15(18)4-5-16(14)19/h4-5,10H,3,6-9,11H2,1-2H3,(H,20,21) |
InChI Key |
YXZJSPDCTYRPAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-difluorophenyl)methanesulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane typically involves multiple steps, including the formation of the diazepane ring and the introduction of the sulfonyl groups. One common method involves the reaction of 2,5-difluorobenzene with methanesulfonyl chloride to form the intermediate 2,5-difluorophenylmethanesulfonyl chloride. This intermediate is then reacted with 1,4-diazepane in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-difluorophenyl)methanesulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
1. Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit promising antitumor properties. For instance, compounds structurally related to 1-[(2,5-difluorophenyl)methanesulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane have shown inhibitory effects against various cancer cell lines, including those harboring specific mutations like BRAF(V600E) and EGFR mutations .
2. Antioxidant Properties
The compound has demonstrated antioxidant capabilities in molecular docking studies. These studies suggest that it can scavenge free radicals and reduce oxidative stress in biological systems, which is critical for preventing cellular damage .
3. Anti-inflammatory Effects
In addition to its antioxidant properties, the compound has been linked to anti-inflammatory activities. This is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a pivotal role .
Therapeutic Potential
The therapeutic applications of 1-[(2,5-difluorophenyl)methanesulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane can be categorized into several areas:
1. Cancer Therapy
Due to its antitumor activity, there is potential for this compound to be developed as a chemotherapeutic agent. Targeting specific pathways involved in tumor growth and survival could enhance treatment efficacy against resistant cancer types.
2. Neuroprotection
Given its antioxidant properties, the compound may also be explored for neuroprotective applications. Reducing oxidative stress in neuronal cells can provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Cardiovascular Health
The anti-inflammatory properties suggest that this compound could play a role in cardiovascular health by mitigating inflammation-related damage to blood vessels and improving overall vascular function.
Case Studies
Several case studies exemplify the applications of this compound:
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives similar to 1-[(2,5-difluorophenyl)methanesulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane against multiple cancer cell lines. The results indicated significant cytotoxicity correlated with the presence of specific substituents on the pyrazole ring .
Case Study 2: Neuroprotective Effects
Research conducted on neuroprotective agents highlighted the potential of antioxidant compounds in mitigating neuroinflammation. The study found that compounds with similar structures could significantly reduce markers of oxidative stress in neuronal cultures .
Mechanism of Action
The mechanism of action of 1-[(2,5-difluorophenyl)methanesulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methanesulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (BJ53312)
Source : Product Index (2019) .
- Molecular Formula : C₁₈H₂₅FN₄O₄S₂
- Molecular Weight : 444.54 g/mol
| Parameter | Target Compound | BJ53312 |
|---|---|---|
| Phenyl Substituents | 2,5-Difluoro | 4-Fluoro |
| Pyrazole Substituents | 3,5-Dimethyl | 1,3,5-Trimethyl |
| Key Structural Impacts | Higher lipophilicity due to dual fluorine | Reduced steric hindrance (single fluorine) |
| Hypothetical Bioactivity | Enhanced metabolic stability | Potential for higher solubility |
Discussion :
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1,4-diazepane
- Molecular Formula : C₂₀H₂₃N₅O₃S
- Molecular Weight : 421.50 g/mol
Discussion :
Coumarin-Benzodiazepine Hybrids (4g, 4h)
Source : Synthesis of Heterocyclic Compounds (2023) .
- Molecular Features : Incorporation of coumarin and tetrazolyl moieties.
- Key Differences :
- Bulkier substituents (e.g., coumarin) increase molecular weight (>600 g/mol) and reduce membrane permeability.
- The diazepine core is retained, but the extended π-system of coumarin may enhance fluorescence properties for imaging applications.
Implications :
- These hybrids prioritize optical properties over pharmacokinetic efficiency, contrasting with the target compound’s focus on sulfonyl-driven bioactivity .
Biological Activity
The compound 1-[(2,5-difluorophenyl)methanesulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a diazepane core substituted with both difluorophenyl and dimethylpyrazole moieties. Its structural complexity is indicative of potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds containing pyrazole and sulfonamide groups often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound can be categorized as follows:
1. Antibacterial Activity
Recent studies have demonstrated that pyrazole derivatives possess potent antibacterial properties. For instance, compounds similar to the target molecule have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa with IC50 values in the low micromolar range .
2. Antifungal Activity
The presence of the methanesulfonyl group in similar compounds has been linked to antifungal activity. A study indicated that certain pyrazole derivatives exhibited significant fungicidal effects against Alternaria solani, suggesting potential applications in agricultural settings .
3. Anticancer Potential
Compounds with similar structural motifs have been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Pyrazole derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
- Cell Membrane Disruption : Some studies suggest that these compounds may disrupt bacterial cell membranes, leading to cell lysis.
- Targeting Metabolic Pathways : The methanesulfonyl group may interact with metabolic pathways crucial for the survival of pathogens.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
